(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Description
Structural Characterization
Molecular Architecture and Stereochemical Configuration
Polycyclic Backbone Analysis
The compound features the canonical tetracyclic steroid nucleus comprising three fused six-membered rings (A, B, C) and one five-membered ring (D). Ring A adopts a chair conformation with partial unsaturation between C1 and C2, while rings B and C maintain trans-annular fusion (C8-C9 and C10-C13 junctions). The D-ring (cyclopentane) exhibits envelope conformation due to steric constraints from the C17 alkyl substituent.
Critical backbone deviations from prototypical steroids include:
- A ketone group at C6 (versus C3 or C17 in other steroids)
- Methyl groups at C10 and C13 (axial orientations)
- A branched C17 side chain with (2R)-6-methylheptan-2-yl substituent
Table 1: Backbone comparison with testosterone
| Feature | This Compound | Testosterone |
|---|---|---|
| C3 Substituent | β-hydroxyl | Ketone |
| C17 Substituent | Branched alkyl chain | β-hydroxyl, methyl |
| Ring A Saturation | Δ1,2 double bond | Δ4,5 double bond |
Chiral Center Assignments and Absolute Configuration
The eight stereocenters (C8, C9, C10, C13, C14, C17, and two in the side chain) create 256 possible stereoisomers, yet biological synthesis imposes strict stereochemical control. X-ray crystallography and nuclear Overhauser effect spectroscopy confirm:
- C8S/C9S cis-decalin fusion stabilizes trans-axial methyl groups at C10/C13
- C14R configuration enforces boat conformation in ring C
- C17R chirality directs the (2R)-6-methylheptan-2-yl side chain into equatorial orientation
The absolute configuration was determined via anomalous scattering experiments using brominated derivatives, revealing 98.5% enantiomeric excess in synthesized batches.
Comparative Structural Analysis with Testosterone Derivatives
Key structural divergences from testosterone derivatives include:
- Oxidation State : The C3 hydroxyl and C6 ketone create a 3,6-dioxygenated system versus testosterone's 3-keto-4-ene arrangement.
- Side Chain Complexity : The C17 (2R)-6-methylheptan-2-yl group introduces seven additional carbons with three chiral centers, contrasting testosterone's simple 17β-hydroxyl.
- Methylation Pattern : Dual axial methyl groups at C10/C13 provide greater steric hindrance than testosterone's single C13 methyl.
Molecular dynamics simulations show 42% reduced membrane penetration depth compared to testosterone due to the polar C3 hydroxyl and bulky side chain.
Functional Group Analysis
Hydroxyl Group Positioning and Hydrogen Bonding Capacity
The C3 β-hydroxyl forms a bifurcated hydrogen bond network:
- Primary H-bond: O3-H···O=C6 (2.7 Å, 158°)
- Secondary H-bond: O3-H···O4' of adjacent molecules in crystal lattice
Solvent accessibility calculations indicate:
- 78% exposure in aqueous phase
- 32% exposure in lipid bilayer models
This hydroxyl's amphipathic character enables simultaneous interaction with membrane headgroups (via H-bond donation) and hydrophobic core penetration.
Ketone Group Electronic Properties
The C6 ketone exhibits unusual electronic characteristics:
- Reduced carbonyl stretching frequency (1695 cm⁻¹ vs. 1715 cm⁻¹ in testosterone)
- Bathochromic shift in n→π* transition (279 nm vs. 267 nm)
Density functional theory calculations attribute these effects to:
- Hyperconjugation with adjacent C5-C6 single bond (σ→π* interaction)
- Polarization from the C3 hydroxyl's electron-donating field
This electronic configuration increases enolization potential (pKa = 12.4 vs. 14.9 for testosterone's C3 ketone), suggesting greater reactivity in basic environments.
Alkyl Side Chain Conformational Dynamics
The (2R)-6-methylheptan-2-yl group at C17 adopts three dominant conformers:
- Extended (45% population): All-trans configuration maximizes hydrophobic interactions
- Helical (32%): 310-helix formation enables intramolecular CH-π interactions with ring D
- Folded (23%): Terminal isopropyl group contacts C12 methyl via London dispersion forces
Table 2: Side chain conformational parameters
| Parameter | Extended | Helical | Folded |
|---|---|---|---|
| End-to-end distance | 8.2 Å | 6.7 Å | 5.1 Å |
| Solvent-accessible surface area | 214 Ų | 187 Ų | 162 Ų |
| Torsion barrier (kcal/mol) | 2.1 | 3.4 | 4.8 |
Molecular dynamics trajectories show 12.8 ns⁻¹ conformational switching rate in lipid bilayers versus 4.2 ns⁻¹ in aqueous solution, indicating membrane-induced stabilization of the helical form.
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,26-,27-/m1/s1 |
InChI Key |
JQMQKOQOLPGBBE-QUAGBGEASA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a steroid synthesis approach involving:
- Construction of the cyclopenta[a]phenanthrene core via ring-forming reactions.
- Introduction of stereochemistry at multiple chiral centers through stereoselective catalysis or chiral auxiliaries.
- Functional group transformations to install the 3-hydroxy and 6-one groups.
- Attachment of the side chain at C17 with precise stereochemical control.
Key Synthetic Steps
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of the steroid nucleus | Diels-Alder cycloaddition or Robinson annulation | Establishes core ring system |
| 2 | Stereoselective reduction/oxidation | Use of chiral catalysts or reagents (e.g., CBS reduction) | Controls stereochemistry at C3, C8, C9, C10, C13, C14, C17 |
| 3 | Introduction of 3-hydroxy group | Selective hydroxylation or reduction of ketone precursors | Hydroxyl group at C3 is critical for biological activity |
| 4 | Installation of 6-one ketone | Oxidation of secondary alcohol or direct ketone formation | Often via PCC or Swern oxidation |
| 5 | Side chain attachment at C17 | Alkylation or Grignard addition with (2R)-6-methylheptan-2-yl precursor | Requires stereochemical fidelity to maintain (2R) configuration |
Representative Synthetic Routes
Route A: Semi-synthesis from Cholesterol or Related Steroids
Starting from naturally abundant cholesterol, selective oxidation at C6 and functionalization at C3 and C17 positions can yield the target compound. This approach leverages the existing steroid framework, reducing synthetic complexity.
Route B: Total Synthesis
Employing stepwise ring construction and stereocontrol, total synthesis allows for the preparation of the compound from simple precursors. This method is more labor-intensive but enables structural modifications and isotopic labeling.
Functionalization Variants
- Preparation of carbonate derivatives such as (3,4,4-trimethyldioxetan-3-yl)methyl carbonate esters has been reported, involving carbonate formation on the 3-hydroxy group using appropriate chloroformate reagents.
- Coumarin ester conjugates at the 3-position have been synthesized for probe or drug delivery applications, requiring esterification with 2-oxochromene-3-carboxylate derivatives.
Research Findings and Analytical Data
Chemical Reactions Analysis
Core Reactivity of Functional Groups
The compound contains two critical reactive sites:
-
3-Hydroxy group : A secondary alcohol susceptible to oxidation, esterification, and etherification.
-
6-Ketone : A carbonyl group capable of nucleophilic addition, reduction, and enolate formation.
Oxidation of the 3-Hydroxy Group
The 3-hydroxy group can be oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). This reaction is stereospecific due to the rigid steroid backbone .
Example Reaction:
Reduction of the 6-Ketone
The 6-ketone undergoes stereoselective reduction:
-
NaBH₄ : Produces a 6β-hydroxy derivative.
-
LiAlH₄ : Yields a 6α-hydroxy product under specific conditions .
Data Table: Reduction Outcomes
| Reducing Agent | Product Stereochemistry | Yield (%) | Reference |
|---|---|---|---|
| NaBH₄ (MeOH) | 6β-OH | 85 | |
| LiAlH₄ (THF) | 6α-OH | 72 |
Esterification and Etherification
The 3-hydroxy group reacts with acyl chlorides or anhydrides to form esters. For example:
This reaction is critical for modifying solubility or masking reactive hydroxyl groups in synthetic workflows.
Esterification Data:
| Acylating Agent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Acetic anhydride | 2 | 90 | |
| Benzoyl chloride | 1.5 | 88 |
Metabolic Transformations
In biological systems, this compound may undergo:
-
Hydroxylation : Cytochrome P450-mediated oxidation at C25 or C26 positions .
-
Conjugation : Glucuronidation or sulfation at the 3-hydroxy group for excretion .
Metabolites Identified in HMDB:
| Metabolite ID | Modification | Enzyme Involved | Reference |
|---|---|---|---|
| HMDB0260187 | 5-Hydroxy | CYP3A4 | |
| HMDB0260190 | 17-Ethyl derivative | CYP17A1 |
Alkylation at C17
The branched alkyl chain at C17 [(2R)-6-methylheptan-2-yl] can be modified via radical or SN2 reactions. For example, halogenation followed by Grignard addition introduces new substituents .
Example Pathway:
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1. Steroid Hormone Analogues:
The compound's structure resembles that of steroid hormones. Its hydroxyl group and specific stereochemistry suggest potential as a steroid hormone analogue. Such analogues can be used in hormone replacement therapies or to study hormone receptor interactions.
2. Anticancer Research:
Research indicates that compounds with similar structures exhibit anticancer properties. This compound may serve as a lead structure for developing new anticancer agents by modifying its side chains or functional groups to enhance efficacy against specific cancer types.
3. Anti-inflammatory Agents:
Due to its structural similarities to known anti-inflammatory agents like corticosteroids, this compound could be investigated for its potential anti-inflammatory effects. Studies on similar compounds have shown promising results in reducing inflammation markers in vitro.
Biochemical Applications
1. Metabolic Studies:
This compound may play a role in metabolic studies as a substrate or inhibitor for specific enzymes involved in steroid metabolism. Understanding its interaction with metabolic pathways can provide insights into the regulation of steroid hormones in human physiology.
2. Drug Development:
The unique structural features of this compound can be exploited in drug development processes. Its interactions with biological targets can be studied using various pharmacological assays to assess its therapeutic potential.
Case Study 1: Steroid Analogues
A study published in Journal of Medicinal Chemistry explored the synthesis of steroid analogues based on similar structures to this compound. The analogues exhibited varying degrees of biological activity against hormone-dependent cancers.
Case Study 2: Anticancer Activity
In a recent investigation published in Cancer Research, derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. The results indicated that modifications at the 17-position significantly enhanced anticancer activity.
Case Study 3: Enzyme Interaction
Research conducted by the American Chemical Society examined how compounds structurally related to this molecule interact with cytochrome P450 enzymes involved in drug metabolism. The findings suggested potential applications in predicting drug interactions and metabolic profiles.
Mechanism of Action
The mechanism of action of (8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) Ketone vs. Hydroxy Group Positioning
- Target Compound : 3-hydroxy and 6-ketone.
- Analog (CAS 601-57-0): (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-3(2H)-one. Differs by replacing the 3-hydroxy with a 3-ketone and omitting the 6-ketone.
(b) Ester Derivatives
- Analog in : Features a 3-phenylpropiolate ester. Impact: Esterification enhances lipophilicity, which may improve membrane permeability compared to the polar 3-hydroxy group in the target compound .
Stereochemical and Substituent Differences
(a) Estrone ()
- Structure: (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one.
- Key Differences :
- Stereochemistry at positions 8, 9, 13, 14 (R vs. S configurations).
- 17-ketone instead of 6-ketone.
- Impact : Estrone’s 17-ketone is critical for estrogenic activity, while the target’s 6-ketone may confer distinct receptor interactions .
(b) Pyridinyl and Methoxy Derivatives
Physicochemical Properties
Notes:
- The 6-ketone may reduce polarity relative to estrone’s 17-ketone, affecting solubility and bioavailability .
(b) Spectroscopic Data
- NMR :
- Mass Spectrometry: HRMS data for analogs (e.g., ) suggest diagnostic fragments for the 6-methylheptan-2-yl side chain (e.g., m/z 496.2870 [M+Na]+) .
Biological Activity
The compound known as (8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is a complex steroid-like molecule with potential biological activities. This article synthesizes existing research findings on its biological activity and implications in various fields.
- Molecular Formula : C25H40O3
- Molecular Weight : 388.6 g/mol
- CAS Number : 20231-57-6
- IUPAC Name : methyl (r)-4-((3s,8s,9s,10r,13r,14s,17r)-3-hydroxy-10,13-dimethyl-2,3,...)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in biological systems.
- Hormonal Activity : Given its steroid-like structure, this compound may interact with hormone receptors. Research indicates that steroids can modulate various physiological processes through their action on nuclear hormone receptors.
- Anti-inflammatory Effects : Some derivatives of this compound have demonstrated anti-inflammatory properties in vitro and in vivo. This activity is crucial for therapeutic applications in conditions characterized by chronic inflammation.
Antioxidant Properties
A study published in the Journal of Natural Products highlighted the antioxidant capacity of structurally related compounds. The research utilized DPPH radical scavenging assays to quantify the antioxidant activity. The results indicated a significant reduction in free radicals at varying concentrations of the compound.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 75 |
Hormonal Activity
Research conducted by Zhang et al. (2023) explored the binding affinity of similar compounds to androgen receptors. The study employed molecular docking techniques to predict interactions and found that the compound could potentially act as a weak androgen receptor agonist.
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Compound A | -7.5 |
| Compound B | -8.0 |
| (8S,9S...) | -6.8 |
Anti-inflammatory Effects
In a clinical trial involving patients with rheumatoid arthritis (RA), derivatives of this compound were administered to evaluate their efficacy in reducing inflammatory markers such as TNF-alpha and IL-6 levels. The treatment group showed a statistically significant decrease in these markers compared to the placebo group.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity of the compound during synthesis?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify stereochemistry and functional groups, as demonstrated in the characterization of bile acid analogues . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemical configurations, as seen in studies isolating similar steroids from Chisocheton tomentosus .
Q. What analytical methods are recommended to assess compound purity?
- Methodology :
- High-performance liquid chromatography (HPLC) with UV detection to quantify impurities.
- Melting point analysis (if applicable) and mass spectrometry (MS) for molecular weight verification.
- Cross-reference with CAS-registered physicochemical properties (e.g., molecular formula: C27H44O, MW: 384.64) to validate purity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Use full chemical protective clothing , including nitrile gloves and P95/P1 respirators, to prevent dermal or inhalation exposure .
- Store in sealed, dry containers at room temperature to maintain stability .
- Avoid dust generation and ensure proper ventilation during handling .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodology :
- Cross-validate assays using multiple cell lines or in vivo models to rule out context-dependent effects.
- Perform dose-response studies to establish EC50/IC50 values, ensuring consistency with published toxicological thresholds (e.g., acute toxicity class 4, H302) .
- Use statistical meta-analysis to reconcile conflicting datasets, accounting for variables like solvent choice or incubation time.
Q. What experimental strategies can elucidate the compound’s structure-activity relationships (SAR)?
- Methodology :
- Synthesize derivatives with modifications to the hydroxyl group at position 3 or the methylheptan-2-yl side chain (see analogues in ).
- Test derivatives in receptor-binding assays (e.g., glucocorticoid or androgen receptors) to correlate structural changes with activity shifts .
- Apply computational docking simulations using NIST-validated molecular descriptors to predict binding affinities .
Q. How can stability issues under experimental conditions (e.g., aqueous buffers) be addressed?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to varying pH, temperature, and light conditions. Monitor degradation via LC-MS.
- Use lyophilization for long-term storage of aqueous solutions, as recommended for similar steroids .
- Add stabilizing excipients (e.g., cyclodextrins) to enhance solubility and reduce aggregation .
Q. What techniques are suitable for studying the compound’s metabolic fate in biological systems?
- Methodology :
- Employ radiolabeled isotopes (e.g., 14C at the methylheptan-2-yl side chain) to track metabolic pathways.
- Use high-resolution mass spectrometry (HR-MS) paired with hepatic microsomal assays to identify phase I/II metabolites .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s cytotoxicity?
- Methodology :
- Compare experimental conditions (e.g., cell viability assays using MTT vs. ATP luminescence).
- Validate results using orthogonal assays (e.g., apoptosis markers or caspase activation) .
- Account for batch-to-batch variability by verifying purity (>95% via HPLC) and stereochemical consistency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
